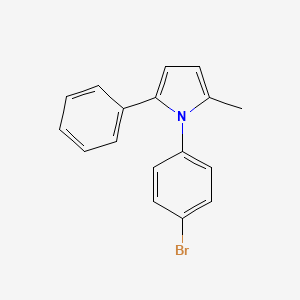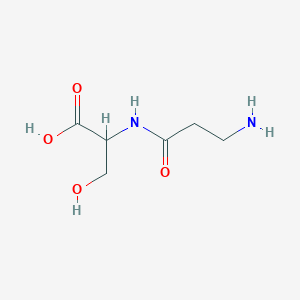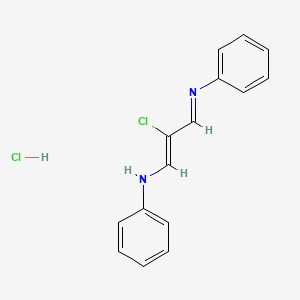
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride is a chemical compound with the molecular formula C15H14Cl2N2
準備方法
The synthesis of N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride typically involves a multi-step process. One common method includes the reaction of N-ethyl-2-methylbenzothiazolium iodide with N-[2-chloro-3-(phenylamino)-2-propenylidene]-benzenamine monohydrochloride in the presence of sodium acetate in methanol at room temperature. This is followed by the addition of potassium iodide in methanol and water . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for scale and efficiency.
化学反応の分析
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
作用機序
The mechanism of action of N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride involves its ability to participate in halogen bond-driven self-assembly processes. This mechanism restricts intramolecular motion, leading to strong aggregation-induced emission (AIE) characteristics. The compound’s molecular targets and pathways are primarily related to its photophysical properties, making it valuable in the development of luminescent materials .
類似化合物との比較
N-(2-Chloro-3-(phenylamino)allylidene)aniline hydrochloride can be compared with other similar compounds, such as:
- N-(3-(Phenylamino)-2-propenylidene)aniline hydrochloride
- 4-Chloro-N-(1-methyl-2-pyrrolidinylidene)aniline hydrochloride
- 3-Chloro-N-(2-hydroxybenzylidene)aniline
- 2-Chloro-N-(2-hydroxy-3-methoxybenzylidene)aniline These compounds share structural similarities but differ in their specific substituents and resulting properties. This compound is unique due to its strong AIE characteristics and potential applications in luminescent materials .
特性
分子式 |
C15H14Cl2N2 |
|---|---|
分子量 |
293.2 g/mol |
IUPAC名 |
N-[(Z)-2-chloro-3-phenyliminoprop-1-enyl]aniline;hydrochloride |
InChI |
InChI=1S/C15H13ClN2.ClH/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15;/h1-12,17H;1H/b13-11-,18-12?; |
InChIキー |
OLZBVTCFCPEPLI-DBAWYOFYSA-N |
異性体SMILES |
C1=CC=C(C=C1)N/C=C(/C=NC2=CC=CC=C2)\Cl.Cl |
正規SMILES |
C1=CC=C(C=C1)NC=C(C=NC2=CC=CC=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



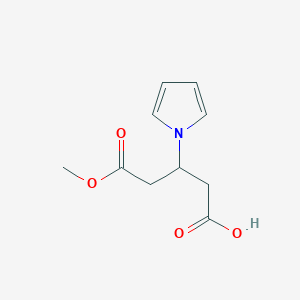

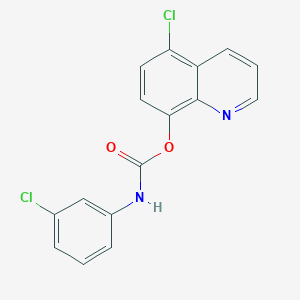
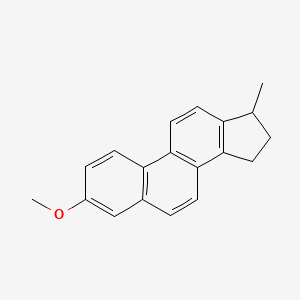



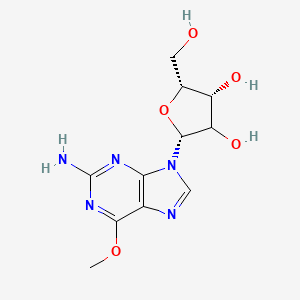
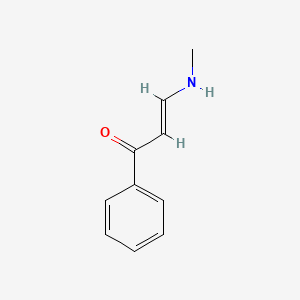
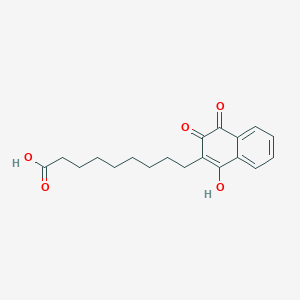
![Ethyl 4-{[(5-chloro-2-methylphenyl)carbamoyl]amino}benzoate](/img/structure/B11943176.png)
